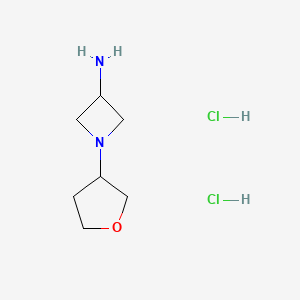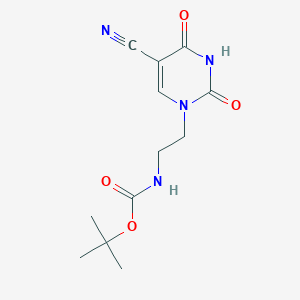![molecular formula C12H16N4 B1481564 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile CAS No. 2098093-17-3](/img/structure/B1481564.png)
2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to proceed in boiling DMF to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields . Another pathway involves the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. The Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to give 2-aryl-6-RC (O)-4,7-dihydropyrazolo [1,5-a]pyrimidin-3-carbonitriles in good yields .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
The synthesis of novel pyrazolopyrimidine and pyrazolopyrazine derivatives, including structures similar to 2-(2-cyclobutyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile, has been a focus of research due to their potential biological activities. Radini (2021) describes a method for synthesizing new pyrazolopyrimidine compounds starting from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile, which was reacted with acetic anhydride to form intermediate compounds. These intermediates were further reacted with various nucleophiles to yield new pyrazolopyrimidines, demonstrating the chemical versatility and potential for structural diversity in these compounds Radini, 2021.
Potential Biological Activities
Research into the biological activities of pyrazolopyrimidine and related compounds has highlighted their potential in medicinal chemistry. For example, the cyclin-dependent kinase 2 (CDK2) is implicated in cancer development and metastasis, and compounds structurally similar to this compound have been investigated for their anticancer activity due to their structural resemblance to purines, which are known to inhibit CDK2. The study by Radini (2021) not only focuses on the synthesis of these compounds but also hints at their potential application in cancer therapy by targeting specific kinases involved in cell cycle regulation, suggesting a possible research application in developing novel anticancer agents Radini, 2021.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrazine class have been identified as antagonists of vasopressin v1b, fibrinogen, and chemokine cxcr7 receptors, inhibitors of the catalytic hiv-1 integrase activity, and agents that suppress the growth of а549 lung cancer cells .
Mode of Action
It is suggested that related compounds in the pyrazolo[1,5-a]pyrazine class interact with their targets through a variety of mechanisms, including receptor antagonism and enzyme inhibition .
Biochemical Pathways
Related compounds in the pyrazolo[1,5-a]pyrazine class have been shown to affect a variety of pathways, including those involved in vasopressin signaling, fibrinogen function, chemokine signaling, hiv-1 integrase activity, and cell growth .
Pharmacokinetics
A related compound demonstrated poor pharmacokinetics with high in vivo clearance in mice, while its cyclic derivative showed improved plasma exposure .
Result of Action
Related compounds in the pyrazolo[1,5-a]pyrazine class have been shown to have a variety of effects, including antagonism of certain receptors, inhibition of enzyme activity, and suppression of cell growth .
Propiedades
IUPAC Name |
2-(2-cyclobutyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-4-5-15-6-7-16-11(9-15)8-12(14-16)10-2-1-3-10/h8,10H,1-3,5-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRJIQQDDPKTGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN3CCN(CC3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















